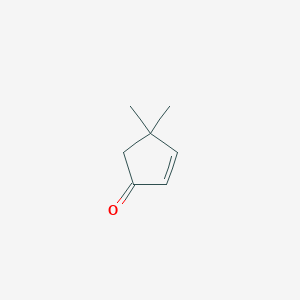
4,4-Dimethyl-2-cyclopenten-1-one
Cat. No. B010431
Key on ui cas rn:
22748-16-9
M. Wt: 110.15 g/mol
InChI Key: YVFVCSCZJJGBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06624309B1
Procedure details


Tosylmethyl isocyanide (3.0 g, 15.4 mmol) was dissolved in 15 mL of anhydrous dimethylsulfoxide and the solution was cooled to 5-10° C. in an ice water bath. Potassium tert-butoxide (5.03 g, 44.8 mmol) was then added and the solution turned dark brown in color. The reaction was allowed to warm to room temperature and stirred for 1 hour. A solution of the cyclohexanone (1) (1.62 g, 12.8 mmol) in anhydrous methanol (685 μL) was added to the reaction via syringe and the reaction was stirred at room temperature under argon for 40 hours. The reaction was then diluted with 25 mL of water and placed in an ice water bath and the reaction was made acidic by the dropwise addition of aqueous HCl (6.0 M, aq.). The aqueous phase was extracted 2 times with hexane, and the organic phases were combined and dried over MgSO4, filtered and concentrated to provide 2.24 g of a yellow mixture of oil and solid. The crude mixture was purified by chromatography on silica gel (eluted with 0-50% dichloromethane in hexanes) and the fractions were concentrated and monitored by IR to find 870 mg (50%) of the nitrile product (2) as a transparent oil.






Identifiers


|
REACTION_CXSMILES
|
S(C[N+:12]#[C-])(C1C=CC(C)=CC=1)(=O)=O.[CH3:14][C:15]([CH3:18])([O-])[CH3:16].[K+].[CH3:20][C:21]1(C)C[C:24](=O)[CH:23]=[CH:22]1.Cl>CS(C)=O.CO.O>[CH3:14][C:15]1([CH3:18])[CH2:20][CH2:21][CH2:22][CH:23]([C:24]#[N:12])[CH2:16]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.03 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.62 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C=CC(C1)=O)C
|
|
Name
|
|
|
Quantity
|
685 μL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature under argon for 40 hours
|
|
Duration
|
40 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in an ice water bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted 2 times with hexane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(CCC1)C#N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 127.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

